![molecular formula C11H12N4O2 B2512007 2-[1-(2-甲基苯基)四唑-5-基]丙酸 CAS No. 1785558-92-0](/img/structure/B2512007.png)

2-[1-(2-甲基苯基)四唑-5-基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

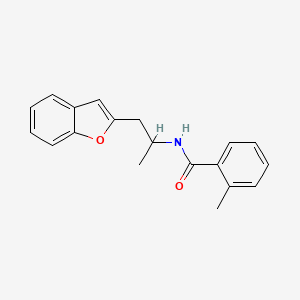

“2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid” is a chemical compound with the molecular weight of 232.24 . It is a powder in physical form .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis

The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

The compound is a crystalline light yellow powder and odorless . Tetrazole shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .科学研究应用

Angiotensin-II Receptor Antagonists

This compound has been evaluated as a new class of angiotensin-II receptor antagonists . Angiotensin-II receptor antagonists are used to treat high blood pressure and heart failure by helping relax and widen your blood vessels .

Antioxidant Potentials

The compound has shown significant free radical scavenging potentials . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antihypertensive Potentials

The compound retains antihypertensive potentials . Antihypertensive drugs are used to treat hypertension (high blood pressure) and they help lower blood pressure by reducing the amount of fluid in your blood or relaxing your blood vessels .

Urease Inhibition Properties

The compound has shown urease inhibitory actions . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. The inhibition of urease can be beneficial in the treatment of certain diseases like urinary tract infections and pyelonephritis .

Antibacterial Activity

Tetrazoles, which is a part of the compound, have a wide range of biological activities, including antibacterial activity . Antibacterial agents are very useful in the treatment of many bacterial infections .

Antifungal Activity

Tetrazoles also have antifungal activity . Antifungal drugs are medications that are used to treat fungal infections, which can occur in your lungs, on your skin, or in your throat .

Analgesic Activity

Tetrazoles have analgesic activity . Analgesics are medicines that are used to relieve pain. They are also known as painkillers or pain relievers .

Anti-inflammatory Activity

Tetrazoles have anti-inflammatory activity . Anti-inflammatory drugs reduce inflammation and pain .

作用机制

Target of Action

Tetrazoles, the class of compounds to which en300-7549757 belongs, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses .

Mode of Action

Tetrazoles are known to mimic the carboxylic acid functional group, which allows them to substitute the carboxyl group in pharmacological molecules . This substitution can enhance the bioavailability of the compound and reduce negative effects .

Biochemical Pathways

Tetrazoles are known to be resistant to biological degradation, which allows them to persist in the body and potentially affect multiple biochemical pathways .

Pharmacokinetics

Tetrazoles are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .

Action Environment

Tetrazoles are known to react quickly with acidic chemicals such as acid chlorides, anhydrides, and strong acids, as well as with strong oxidants, to generate caustic and toxic fumes and heat .

安全和危害

未来方向

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways , which suggests a promising future direction for the development of new compounds with potential applications in various fields.

属性

IUPAC Name |

2-[1-(2-methylphenyl)tetrazol-5-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-7-5-3-4-6-9(7)15-10(12-13-14-15)8(2)11(16)17/h3-6,8H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOOFNBVTHODIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NN=N2)C(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2511930.png)

![N-[(4-Methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2511931.png)

![2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide](/img/structure/B2511932.png)

![1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2511934.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2511940.png)

![1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B2511942.png)

![N-(3-acetylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2511943.png)